molecular formula C7H14O2 B6237509 (3,3-dimethyloxolan-2-yl)methanol CAS No. 81887-60-7

(3,3-dimethyloxolan-2-yl)methanol

Cat. No. B6237509
CAS RN: 81887-60-7
M. Wt: 130.2
InChI Key:
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Description

(3,3-Dimethyloxolan-2-yl)methanol, also known as 3,3-dimethyloxolan-2-ol or DMOM, is a simple alcohol molecule with a variety of applications in scientific research. It is a versatile compound that has been used in a wide range of laboratory experiments, and its structure and properties are well-studied. DMOM is a colorless, volatile liquid that is slightly soluble in water and has a boiling point of 111°C. It is a useful reagent in organic synthesis, and its unique properties have been exploited in a variety of biochemical experiments.

Scientific Research Applications

DMOM has a wide range of applications in scientific research. It is a useful reagent in organic synthesis, particularly in the synthesis of alcohols, amines, and esters. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and fragrances. In addition, DMOM has been used in biochemical experiments, as a solvent for peptides and proteins, and as a reagent in the synthesis of DNA and RNA.

Mechanism of Action

The mechanism of action of DMOM is not well understood, but it is believed to involve the formation of a reactive intermediate that can then react with other molecules. In particular, DMOM is believed to form a reactive intermediate with alcohols, which can then react with other molecules to form esters or amines. In addition, DMOM is believed to be involved in the formation of disulfide bonds in proteins, which are important for their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOM are not well understood, but it has been shown to have some effects on enzymes. In particular, DMOM has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, DMOM has been shown to reduce the activity of certain proteases, which are enzymes that break down proteins.

Advantages and Limitations for Lab Experiments

DMOM is a useful reagent in laboratory experiments, but it has some advantages and limitations that should be taken into consideration. One advantage is that DMOM is a relatively inexpensive and readily available reagent, making it an attractive choice for laboratory experiments. In addition, DMOM is relatively stable and has a low boiling point, making it relatively easy to work with. However, DMOM can be toxic and can cause irritation to the skin and eyes, so it should be handled with care. In addition, DMOM can be a difficult reagent to work with due to its reactivity, so it should be used with caution.

Future Directions

There are a number of potential future directions for DMOM. One potential direction is to explore its use as a potential therapeutic agent, as it has been shown to have some effects on enzymes. In addition, DMOM could be used to synthesize a variety of other compounds, including pharmaceuticals and fragrances. Finally, DMOM could be used to explore the structure and function of proteins, as it has been shown to be involved in the formation of disulfide bonds.

Synthesis Methods

DMOM can be synthesized in a variety of ways, including chemical reduction, hydrolysis, and oxidation. The most common method is the reduction of methyl acetoacetate with sodium borohydride. This method produces a white crystalline solid that is purified by recrystallization in ethanol. DMOM can also be synthesized from acetone and formaldehyde, although this method is less commonly used due to its low yield and the potential for side reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,3-dimethyloxolan-2-yl)methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "formaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: React 2-methyl-2-butene with formaldehyde in the presence of sodium borohydride to form 3,3-dimethyloxolan-2-ol.", "Step 2: Treat 3,3-dimethyloxolan-2-ol with acetic acid to form the acetate ester.", "Step 3: Hydrolyze the acetate ester with sodium hydroxide to form (3,3-dimethyloxolan-2-yl)methanol.", "Step 4: Purify the product by distillation or recrystallization." ] }

CAS RN

81887-60-7

Product Name

(3,3-dimethyloxolan-2-yl)methanol

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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